molecular formula C26H33NO4S B13759651 (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate CAS No. 7347-92-4

(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate

Cat. No.: B13759651
CAS No.: 7347-92-4
M. Wt: 455.6 g/mol
InChI Key: XKPNOJBZASNNKA-UHFFFAOYSA-M
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Description

(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is a quaternary ammonium compound with the molecular formula C19H26NO.C7H7O3S and a molecular weight of 455.66 . This compound is known for its unique structure, which includes a benzylphenoxy group and a trimethylammonium group, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate typically involves the reaction of (2-benzylphenoxy)methyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with toluenesulfonic acid to obtain the toluenesulfonate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzylphenoxy group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphenoxy derivatives, while electrophilic aromatic substitution can introduce different functional groups onto the benzyl ring .

Scientific Research Applications

(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is unique due to its combination of the benzylphenoxy group and the quaternary ammonium structure. This combination provides it with distinct chemical and biological properties, making it versatile for various applications .

Properties

CAS No.

7347-92-4

Molecular Formula

C26H33NO4S

Molecular Weight

455.6 g/mol

IUPAC Name

1-(2-benzylphenoxy)propan-2-yl-trimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C19H26NO.C7H8O3S/c1-16(20(2,3)4)15-21-19-13-9-8-12-18(19)14-17-10-6-5-7-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h5-13,16H,14-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

XKPNOJBZASNNKA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C

Origin of Product

United States

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